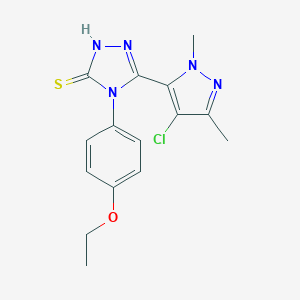
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives, which have been studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for cognitive function. Furthermore, the compound has been shown to bind to specific receptors in the brain, leading to the activation of signaling pathways that are involved in neuronal survival and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide have been extensively studied. The compound has been shown to exhibit antioxidant properties, which protect cells from oxidative damage. In addition, it has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation leads to an improvement in cognitive function and mood. Furthermore, the compound has been shown to exhibit anti-inflammatory properties, which reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide in lab experiments include its high potency and specificity. The compound has been shown to exhibit significant activity at low concentrations, making it an ideal candidate for drug development. Furthermore, the compound has been shown to exhibit good selectivity towards specific targets, reducing the risk of off-target effects. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide. One direction is to further investigate its potential therapeutic applications in various fields, such as cancer research and neurodegenerative diseases. Another direction is to optimize the synthesis method to obtain higher yields and purity of the compound. Furthermore, the compound could be modified to improve its solubility and reduce its potential toxicity. Overall, the study of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide holds great promise for the development of novel therapeutics in various fields of medicine.
Métodos De Síntesis
The synthesis of 4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide involves the reaction of 4-nitrobenzoyl chloride with benzylpiperazine in the presence of a base. The resulting intermediate is then treated with thiourea to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the compound has been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi.
Propiedades
Fórmula molecular |
C18H20N4O2S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-benzyl-N-(4-nitrophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H20N4O2S/c23-22(24)17-8-6-16(7-9-17)19-18(25)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,19,25) |
Clave InChI |
OJVSLDZJERQPIN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)



![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)

![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)
![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
![ethyl 5-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280016.png)
![5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B280018.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
![1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)